molecular formula C6H6Cl2N2O2 B13847199 2-(Chloromethyl)-4-nitropyridine hydrochloride

2-(Chloromethyl)-4-nitropyridine hydrochloride

Cat. No.: B13847199
M. Wt: 209.03 g/mol
InChI Key: VWYGOPMQVHSNEN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-nitropyridine hydrochloride is a chemical compound with significant applications in various fields of science and industry It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a chloromethyl group at the 2-position and a nitro group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-nitropyridine hydrochloride typically involves the chloromethylation of 4-nitropyridine. One common method involves the reaction of 4-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-nitropyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol are common methods.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups such as azides, thiols, and ethers.

    Reduction: The primary product is 2-(Chloromethyl)-4-aminopyridine.

    Oxidation: Oxidation products may include pyridine carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-nitropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-nitropyridine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride: This compound has similar structural features but with methoxy groups at the 3 and 4 positions instead of a nitro group.

    2-(Chloromethyl)pyridine Hydrochloride: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

Uniqueness

2-(Chloromethyl)-4-nitropyridine hydrochloride is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

2-(chloromethyl)-4-nitropyridine;hydrochloride

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-4-5-3-6(9(10)11)1-2-8-5;/h1-3H,4H2;1H

InChI Key

VWYGOPMQVHSNEN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CCl.Cl

Origin of Product

United States

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